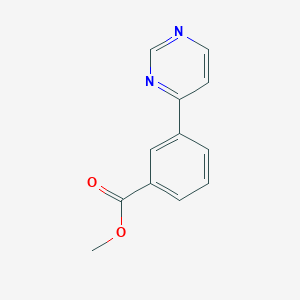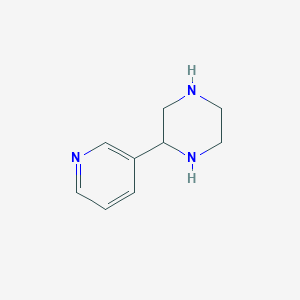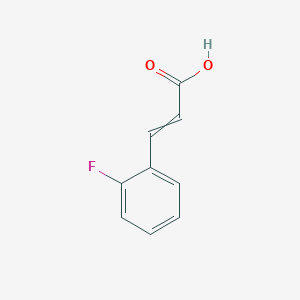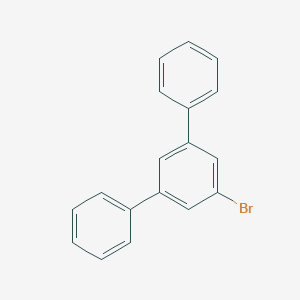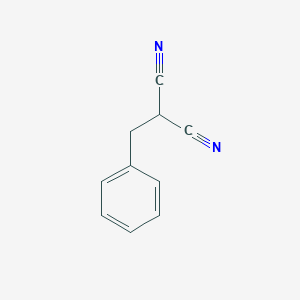
Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate, also known as BTBP, is a chelating agent that has been widely used in scientific research applications. It is a white, crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. BTBP has been shown to have a high affinity for actinide ions, making it useful in the separation and purification of nuclear waste.
作用機序
The mechanism of action of Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate involves the formation of a complex between the chelating agent and the actinide ion. The complexation process involves the coordination of the actinide ion with the oxygen atoms in the carbonyl groups of the Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate molecule. The resulting complex is highly stable and can be easily separated from other ions in the sample.
生化学的および生理学的効果
Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health.
実験室実験の利点と制限
The main advantages of using Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate in lab experiments are its high selectivity and affinity for actinide ions, which allows for the separation and purification of these ions from complex mixtures. However, the main limitation of using Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
Future research on Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate could focus on the development of new methods for the synthesis and purification of the chelating agent. Additionally, studies could be conducted to investigate the potential use of Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate in other scientific research applications, such as the separation and analysis of other metal ions. Finally, research could be conducted to investigate the potential environmental and health impacts of using Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate in nuclear waste management.
科学的研究の応用
Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate has been extensively used in scientific research for the separation and purification of actinide ions from nuclear waste. It has also been used in the development of new methods for the detection and analysis of actinide ions in environmental and biological samples. Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate has been shown to have a high selectivity and affinity for actinide ions, making it a useful tool for the separation and analysis of these ions.
特性
CAS番号 |
15781-74-5 |
|---|---|
製品名 |
Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate |
分子式 |
C22H12Cl6O4 |
分子量 |
553 g/mol |
IUPAC名 |
bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate |
InChI |
InChI=1S/C22H12Cl6O4/c23-12-7-15(25)19(16(26)8-12)31-21(29)14(6-11-4-2-1-3-5-11)22(30)32-20-17(27)9-13(24)10-18(20)28/h1-5,7-10,14H,6H2 |
InChIキー |
RNBMJSSNLLUUNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC3=C(C=C(C=C3Cl)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC3=C(C=C(C=C3Cl)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


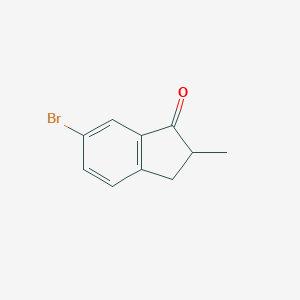
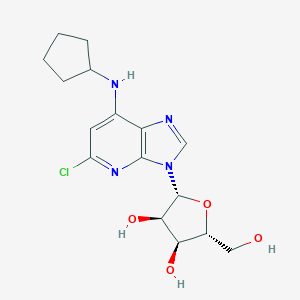
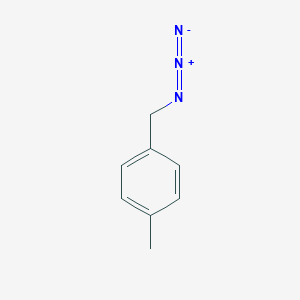
![2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B177385.png)
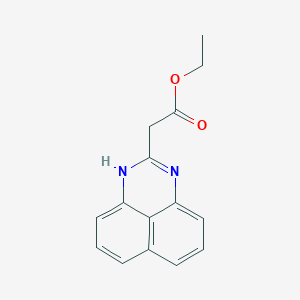
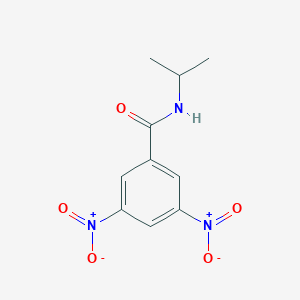
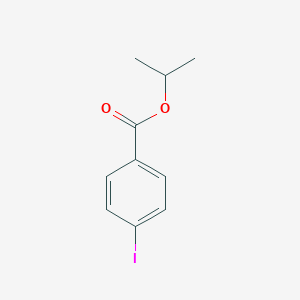

![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)
